4-((2-Fluorophenyl)thio)butan-2-one
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Overview
Description
4-((2-Fluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11FOS It is a derivative of butanone, where a fluorophenylthio group is attached to the second carbon of the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorophenyl)thio)butan-2-one typically involves the nucleophilic substitution reaction of 2-fluorothiophenol with a suitable butanone derivative. One common method involves the reaction of 2-fluorothiophenol with 4-chlorobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluorophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanone derivatives.
Scientific Research Applications
4-((2-Fluorophenyl)thio)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Fluorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The fluorophenylthio group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Fluorophenyl)thio)butan-2-one
- 4-((3-Fluorophenyl)thio)butan-2-one
- 4-((2-Chlorophenyl)thio)butan-2-one
Uniqueness
4-((2-Fluorophenyl)thio)butan-2-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological and chemical properties compared to its analogs.
Biological Activity
4-((2-Fluorophenyl)thio)butan-2-one, a synthetic organic compound, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11FOS
- Molecular Weight : Approximately 198.26 g/mol
- IUPAC Name : this compound
The compound features a 2-fluorophenylthio group attached to a butan-2-one backbone, which enhances its reactivity and biological activity. The presence of the fluorinated phenyl group is particularly significant for interactions with various biological targets.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic processes.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest interactions with molecular targets that modulate their activity. Key pathways include:
- Enzyme Inhibition : Inhibiting enzymes critical for neurotransmitter metabolism may suggest a role in mood-related disorders.
- Receptor Binding : Binding to GABA-A receptors has been indicated, which are crucial for anxiety regulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
Compound Name | Structure/Group | Unique Features |
---|---|---|
1-(4-Fluorophenyl)butan-2-one | Amine instead of ketone | Different biological activities due to amine functionality |
4-Fluorothiophenol | Thiol group | Precursor used in synthesis; simpler structure |
4-(4-Fluorophenyl)sulfanylbutan-2-one | Sulfanyl instead of thio | Variation in sulfur oxidation state may affect reactivity |
This comparison highlights how structural variations can influence biological activity and potential therapeutic applications.
Enzyme Interaction Studies
Research has demonstrated that this compound can significantly inhibit specific enzymes involved in neurotransmitter metabolism. This suggests a potential role in modulating mood-related disorders.
Receptor Binding Assays
Binding affinity studies indicate that this compound interacts effectively with GABA-A receptors. This interaction is crucial for anxiety regulation and suggests possible therapeutic applications for anxiety disorders.
In Vitro Antitumor Activity
While focused primarily on other compounds, studies have noted that thiol-functionalized compounds exhibit antitumor properties. This suggests the potential for further exploration of this compound in cancer therapy.
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-(2-fluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-8(12)6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 |
InChI Key |
CCULHHWOXLTHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=CC=CC=C1F |
Origin of Product |
United States |
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